![molecular formula C19H18N2O2S B2477297 N-mesityl-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-98-9](/img/structure/B2477297.png)
N-mesityl-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-mesityl-4-(thiazol-2-yloxy)benzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a member of the benzamide family and is synthesized through a multi-step process involving various reagents.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles exhibit antitumor and cytotoxic properties. Researchers have synthesized derivatives containing the thiazole ring and evaluated their effects on human tumor cell lines. For instance, reports that a specific compound demonstrated potent activity against prostate cancer cells.
Antimicrobial Properties
Thiazoles have been investigated as potential antimicrobial agents. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) also feature this scaffold .
Antibacterial Hybrid Compounds
Researchers have synthesized hybrid compounds combining thiazole and sulfonamide groups, both known for their antibacterial activity. These novel molecules hold promise as antibacterial therapeutics .
Biocides and Fungicides
Thiazoles serve as parent materials for various chemical compounds, including biocides and fungicides. Their structural features make them effective in controlling microbial growth and protecting crops .
Chemical Reaction Accelerators
Thiazole derivatives find applications as accelerators in chemical reactions. Their presence enhances reaction rates, making them valuable in synthetic chemistry .
Vitamin B1 (Thiamine) Precursor
Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and normal nervous system function. The thiazole moiety contributes to its biological activity .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-10-13(2)17(14(3)11-12)21-18(22)15-4-6-16(7-5-15)23-19-20-8-9-24-19/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHBXSXUGTROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-4-(thiazol-2-yloxy)benzamide |
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